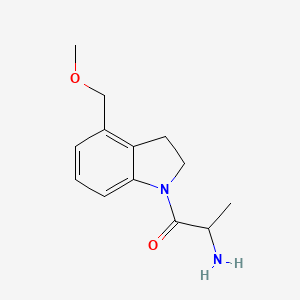
1-(4-(Méthoxyméthyl)indolin-1-yl)-2-aminopropan-1-one
Vue d'ensemble
Description
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de l'AVC ischémique
Les dérivés d'indoline ont été utilisés dans la conception et la synthèse d'agents neuroprotecteurs multifonctionnels pour lutter contre l'AVC ischémique . Ces composés ont montré des effets protecteurs significatifs contre la mort des cellules RAW 264.7 induite par H2O2 . Certains composés ont également augmenté de manière significative le taux de survie cellulaire dans les dommages neuronaux induits par la privation d'oxygène et de glucose/reperfusion (OGD/R) .
Propriétés antioxydantes
Les dérivés d'indoline ont démontré des propriétés antioxydantes significatives . Ils ont été trouvés pour protéger les cellules du stress oxydatif, qui est un facteur clé dans de nombreuses maladies, y compris les troubles neurodégénératifs .
Propriétés anti-inflammatoires
Certains dérivés d'indoline ont été trouvés pour abaisser la sécrétion de cytokines inflammatoires, y compris TNF-α, IL-6 et NO, par les cellules BV-2 . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires .
Activité antivirale
Les dérivés d'indole, qui comprennent les dérivés d'indoline, ont été trouvés pour posséder des propriétés antivirales . Ils ont été utilisés dans la synthèse de composés qui présentent une activité inhibitrice contre divers virus .
Activité anti-VIH
Les dérivés d'indole ont été utilisés dans la synthèse de composés ayant une activité anti-VIH . Ces composés se sont avérés inhiber la réplication des souches VIH-1 et VIH-2 dans les cellules infectées de manière aiguë .
Propriétés anticancéreuses
Les dérivés d'indole ont été trouvés pour posséder des propriétés anticancéreuses . Ils ont été utilisés dans la synthèse de composés qui présentent une activité inhibitrice contre divers types de cancer .
Propriétés antimicrobiennes
Les dérivés d'indole ont été trouvés pour posséder des propriétés antimicrobiennes . Ils ont été utilisés dans la synthèse de composés qui présentent une activité inhibitrice contre divers types de microbes .
Propriétés antidiabétiques
Les dérivés d'indole ont été trouvés pour posséder des propriétés antidiabétiques . Ils ont été utilisés dans la synthèse de composés qui présentent une activité inhibitrice contre divers types de diabète .
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its target. For example, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
The result of the compound’s action can depend on its specific targets and mode of action. For example, indole derivatives with anti-inflammatory activity may reduce inflammation by inhibiting certain inflammatory pathways .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indoline derivatives, including 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, have been shown to exhibit inhibitory activity against enzymes such as acetylcholine esterase (AChE) and cyclooxygenase (COX) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound’s interaction with AChE results in the inhibition of the enzyme, which can enhance cholinergic signaling . Similarly, its interaction with COX enzymes can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can enhance its neuroprotective effects by reducing mitochondrial oxidative stress and promoting cell survival.
Propriétés
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMQSYOHQRDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)
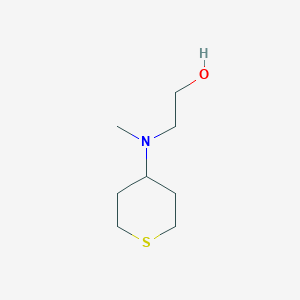
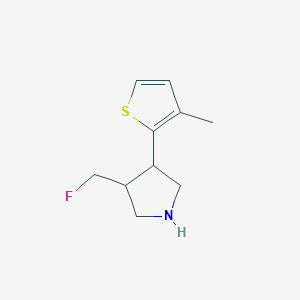
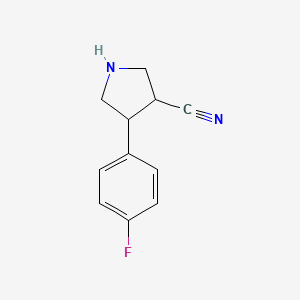
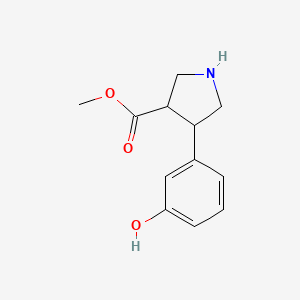
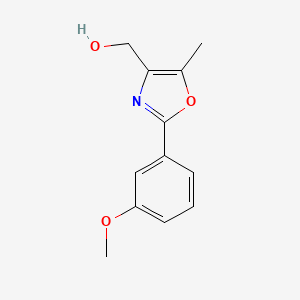
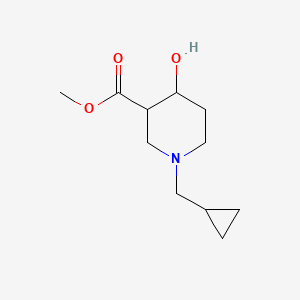

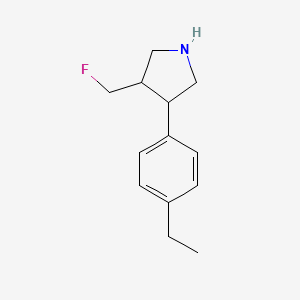
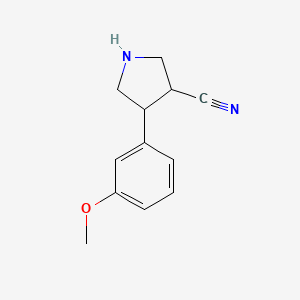
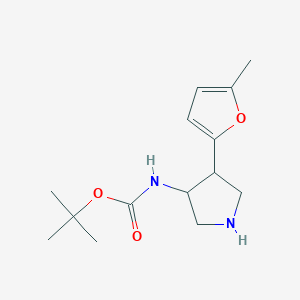
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
